molecular formula C7H14O2S B14536193 4,4,6,6-Tetramethyl-1,3,2-dioxathiane CAS No. 62210-02-0

4,4,6,6-Tetramethyl-1,3,2-dioxathiane

Cat. No.: B14536193
CAS No.: 62210-02-0
M. Wt: 162.25 g/mol
InChI Key: AEHOKXZMSOOQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. Compounds containing six-membered rings with two or more heteroatoms are a significant subclass. The 1,3,2-dioxathiane (B15493526) ring system, containing two oxygen atoms and one sulfur atom at the 1, 3, and 2 positions, respectively, represents an intriguing scaffold. The introduction of four methyl groups at the 4 and 6 positions, as in 4,4,6,6-tetramethyl-1,3,2-dioxathiane, is expected to significantly influence the compound's conformational behavior and reactivity due to steric hindrance and electronic effects.

Significance of Six-Membered Rings with Oxygen and Sulfur Heteroatoms

Six-membered heterocyclic rings containing both oxygen and sulfur are of interest for several reasons. The presence of two different types of heteroatoms with varying electronegativity and size introduces asymmetry and unique electronic properties to the ring. These rings can serve as versatile synthetic intermediates and as protecting groups for 1,3-diols. The conformational flexibility of six-membered rings, such as the chair and boat forms, is a key area of study, as the preferred conformation can dictate the compound's reactivity and biological activity. The interplay between the oxygen and sulfur atoms can also lead to interesting stereoelectronic effects that govern the ring's geometry and stability.

Overview of Research Trajectories for 1,3,2-Dioxathiane Ring Systems

Research on 1,3,2-dioxathiane ring systems has primarily followed a few key trajectories:

Synthesis and Conformational Analysis: A significant body of work has been dedicated to the synthesis of 1,3,2-dioxathianes and their oxides. Conformational analysis, often employing computational methods and NMR spectroscopy, has been crucial in understanding the puckering of the ring and the orientation of substituents. organic-chemistry.org Studies on the parent 1,3,2-dioxathiane have explored its conformational isomerization pathways. organic-chemistry.org

Reactivity and Synthetic Applications: The reactivity of the sulfur atom, particularly in its oxidized states, has been extensively studied. Cyclic sulfites (1,3,2-dioxathiane 2-oxides) and cyclic sulfates (1,3,2-dioxathiane 2,2-dioxides) are valuable electrophiles in organic synthesis, undergoing ring-opening reactions with various nucleophiles to afford functionalized molecules.

Stereochemistry: The stereochemical outcomes of reactions involving the 1,3,2-dioxathiane ring are of great interest. The defined geometry of the ring can be used to control the stereochemistry of subsequent transformations.

While direct research on this compound is not abundant, its synthesis would likely be approached through the reaction of 2,4-dimethyl-2,4-pentanediol (B1345683) with a sulfur-transfer reagent. The presence of the gem-dimethyl groups at the 4 and 6 positions would be expected to lock the ring into a more rigid conformation compared to the unsubstituted parent ring, influencing its reactivity.

Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables present hypothetical yet representative data based on the analysis of structurally similar compounds.

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC7H14O2S
Molecular Weight162.25 g/mol
AppearanceColorless liquid
Boiling Point~180-190 °C at 760 mmHg
Density~1.05 g/cm³
SolubilitySoluble in common organic solvents

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shifts / Signals
¹H NMR (CDCl₃)δ ~1.4 (s, 12H, 4 x CH₃), ~1.8 (s, 2H, CH₂)
¹³C NMR (CDCl₃)δ ~30 (4 x CH₃), ~45 (CH₂), ~75 (2 x C(CH₃)₂)
Mass Spec. (EI) m/z (%): 162 [M]⁺, 147 [M-CH₃]⁺, 102 [M-C₄H₈]⁺

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62210-02-0

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

4,4,6,6-tetramethyl-1,3,2-dioxathiane

InChI

InChI=1S/C7H14O2S/c1-6(2)5-7(3,4)9-10-8-6/h5H2,1-4H3

InChI Key

AEHOKXZMSOOQRQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OSO1)(C)C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 4,4,6,6 Tetramethyl 1,3,2 Dioxathiane

Established Synthetic Pathways to 1,3,2-Dioxathianes

The formation of the 1,3,2-dioxathiane (B15493526) ring system is typically achieved through the condensation of a 1,3-diol with a suitable sulfur-containing reagent. This approach allows for the introduction of diverse substitution patterns on the carbon backbone of the heterocycle.

General Synthesis from 1,3-Diols and Sulfur-Containing Reagents

The most common and direct method for the synthesis of 1,3,2-dioxathianes involves the reaction of a 1,3-diol with thionyl chloride (SOCl₂). This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The general mechanism involves the nucleophilic attack of the hydroxyl groups of the diol on the sulfur atom of thionyl chloride, followed by the elimination of two molecules of HCl to form the cyclic sulfite (B76179).

The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired 1,3,2-dioxathiane. A variety of solvents can be employed, including dichloromethane, diethyl ether, and toluene. The reaction is often performed at low temperatures to control its exothermicity.

DiolReagentBaseSolventProduct
Propane-1,3-diolThionyl ChloridePyridineDichloromethane1,3,2-Dioxathiane 2-oxide
Butane-1,3-diolThionyl ChlorideTriethylamineDiethyl Ether4-Methyl-1,3,2-dioxathiane 2-oxide
2-Methylpropane-1,3-diolThionyl ChloridePyridineToluene5-Methyl-1,3,2-dioxathiane 2-oxide

Specific Approaches for Tetramethyl-Substituted 1,3,2-Dioxathianes

The synthesis of 4,4,6,6-tetramethyl-1,3,2-dioxathiane follows the general principle outlined above, utilizing 2,4-dimethylpentane-2,4-diol as the 1,3-diol precursor. The steric hindrance presented by the four methyl groups at the C4 and C6 positions necessitates careful selection of reaction conditions to ensure efficient cyclization.

The reaction of 2,4-dimethylpentane-2,4-diol with thionyl chloride in the presence of a suitable base affords this compound 2-oxide. The choice of base and solvent can influence the reaction rate and yield. Due to the steric bulk of the tetramethyl-substituted diol, the reaction may require slightly more forcing conditions, such as elevated temperatures or longer reaction times, compared to the synthesis of less substituted analogs.

Derivatization from this compound

The sulfur atom in the 1,3,2-dioxathiane ring, existing in a +4 oxidation state in the cyclic sulfite, is susceptible to oxidation, providing a gateway to the corresponding cyclic sulfates where sulfur is in a +6 oxidation state.

Oxidation to Cyclic Sulfites (2-oxides)

The direct product of the reaction between a 1,3-diol and thionyl chloride is the cyclic sulfite, or 1,3,2-dioxathiane 2-oxide. In the case of this compound, the initial synthetic product is its 2-oxide derivative. While often used as an intermediate for the synthesis of the corresponding sulfate (B86663), the cyclic sulfite itself can be isolated and characterized. The stereochemistry at the sulfur atom can lead to diastereomers if the carbon backbone is chiral.

Oxidation to Cyclic Sulfates (2,2-dioxides)

The oxidation of cyclic sulfites to cyclic sulfates is a common transformation that enhances the electrophilicity of the molecule, making it a useful intermediate in organic synthesis. Several oxidizing agents can be employed for this purpose.

A widely used method involves the use of a ruthenium catalyst, such as ruthenium(III) chloride or ruthenium(IV) oxide, in the presence of a stoichiometric co-oxidant like sodium periodate (B1199274) (NaIO₄) or sodium hypochlorite (B82951) (NaOCl). wikipedia.org This catalytic system, often referred to as the Sharpless oxidation, is highly efficient and proceeds under mild conditions. nih.gov The reaction is typically carried out in a biphasic solvent system, such as carbon tetrachloride/acetonitrile/water. wikipedia.org

Alternatively, potassium permanganate (B83412) (KMnO₄) can be used for the oxidation of cyclic sulfites. uregina.caorganic-chemistry.org The reaction mechanism is believed to involve a 1,3-dipolar cycloaddition of the permanganate ion to the sulfur-oxygen double bond. uregina.ca The reaction conditions, including pH and solvent, need to be carefully controlled to achieve the desired oxidation without side reactions.

Cyclic SulfiteOxidizing SystemSolventProduct
1,3,2-Dioxathiane 2-oxideRuCl₃/NaIO₄CCl₄/CH₃CN/H₂O1,3,2-Dioxathiane 2,2-dioxide
4-Methyl-1,3,2-dioxathiane 2-oxideKMnO₄Acetone/Water4-Methyl-1,3,2-dioxathiane 2,2-dioxide
This compound 2-oxide RuO₂/NaIO₄ CCl₄/CH₃CN/H₂O This compound 2,2-dioxide

Stereoselective Synthesis of Substituted Derivatives

The synthesis of stereochemically defined substituted 1,3,2-dioxathiane 2,2-dioxides is a challenging yet important area of research, as these chiral molecules can serve as valuable building blocks in asymmetric synthesis. The stereochemistry of the final product is often dictated by the stereochemistry of the starting 1,3-diol.

For the synthesis of derivatives such as (4R,6S)-4-(tert-butyl)-6-methyl-1,3,2-dioxathiane 2,2-dioxide, a stereoselective approach is required. This would typically involve starting with a chiral 1,3-diol, in this case, (2S,4R)-2-(tert-butyl)-4-pentanediol. The subsequent cyclization with a sulfur-containing reagent and oxidation would need to proceed with retention or predictable inversion of stereochemistry at the chiral centers. The synthesis of such specifically substituted chiral 1,3,2-dioxathiane 2,2-dioxides is a specialized area, and detailed protocols would be highly dependent on the specific target molecule and the desired stereochemical outcome.

Reaction Optimization and Yield Enhancement Strategies in 1,3,2-Dioxathiane Synthesis

Optimizing the synthesis of 1,3,2-dioxathianes, including this compound, involves a systematic approach to manipulating reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation. Key strategies focus on the choice of reagents, catalysts, reaction conditions, and purification methods.

For the widely used method involving thionyl chloride, several factors can be optimized. The choice of base is critical; tertiary amines like triethylamine or pyridine are commonly used to scavenge the HCl produced during the reaction. The rate of addition of thionyl chloride and the reaction temperature are also crucial parameters to control. Slow addition at low temperatures can help to minimize the formation of side products. rsc.org The stoichiometry of the reactants must also be carefully controlled to ensure complete conversion of the diol.

In the transesterification method, the choice of catalyst (acid or base) and the removal of the alcohol byproduct are key to driving the reaction to completion. For instance, using methanesulfonic acid as a catalyst and distilling the isopropanol (B130326) byproduct from the reaction of a diol with diisopropyl sulfite has been shown to lead to high yields of the corresponding cyclic sulfite. tandfonline.com

For the electrochemical synthesis, optimization involves controlling the current density, the concentration of the electrolyte and reactants, and the nature of the electrodes. A quasi-divided cell setup under constant current conditions has been demonstrated to be effective. rsc.org The scalability of this method has also been shown to be feasible with only a minor decrease in yield on a larger scale. rsc.org

Continuous flow microreaction technology presents a significant advancement for optimizing the synthesis of related cyclic sulfur compounds, such as 1,3,2-dioxathiolane (B15491259) 2,2-dioxide (DTD). rsc.org This technology offers superior heat and mass transfer, allowing for better control over reaction parameters and leading to higher yields and improved safety. rsc.org In the synthesis of DTD, factors such as temperature, catalyst concentration, residence time, and the flow rate ratio of the reactants were systematically investigated to achieve a high yield of 92.22%. rsc.org These principles of reaction optimization in microreactors could potentially be applied to the synthesis of this compound to enhance its production efficiency.

The following table summarizes key parameters that can be optimized for the synthesis of cyclic sulfites from 1,3-diols:

ParameterThionyl Chloride MethodTransesterification MethodElectrochemical Method
Reagents 2,4-dimethylpentane-2,4-diol, Thionyl Chloride2,4-dimethylpentane-2,4-diol, Diisopropyl Sulfite2,4-dimethylpentane-2,4-diol, Sulfur Dioxide
Catalyst/Base Triethylamine, PyridineMethanesulfonic Acid (acid), Triethylamine (base)Tetrabutylammonium Bromide (electrolyte)
Solvent Dichloromethane, TolueneTolueneAcetonitrile
Temperature Low temperatures (e.g., 0 °C to room temperature)Elevated temperatures with distillationRoom temperature
Key Optimization Strategies Slow addition of thionyl chloride, precise stoichiometryEfficient removal of alcohol byproductControl of current density, reactant concentration
Potential Yield HighHighUp to 87% for some substrates rsc.org

Advanced Spectroscopic and Structural Characterization of 4,4,6,6 Tetramethyl 1,3,2 Dioxathiane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the conformational analysis of 1,3,2-dioxathiane (B15493526) systems. The analysis of chemical shifts, coupling constants, and dynamic NMR phenomena allows for a detailed characterization of the ring's preferred conformation and the energy barriers associated with its inversion.

Proton Nuclear Magnetic Resonance (¹H NMR) in Conformational Analysis

Proton NMR (¹H NMR) provides crucial information about the stereochemistry of the 4,4,6,6-tetramethyl-1,3,2-dioxathiane ring. The presence of the four methyl groups simplifies certain aspects of the spectrum. In a rapidly inverting chair conformation, the two axial and two equatorial methyl groups would be averaged, potentially leading to a single signal. However, in a fixed conformation, distinct signals for the axial and equatorial methyl groups are expected.

The methylene (B1212753) protons at the 5-position are diastereotopic and are expected to appear as an AB quartet, further complicated by vicinal couplings. The chemical shifts of these protons are highly dependent on their orientation within the ring (axial or equatorial) and the conformation of the ring itself (chair, twist-boat). For the related parent compound, 1,3,2-dioxathiane 2-oxide, the protons at C4/C6 and C5 show complex multiplets due to this conformational arrangement. In the case of the 4,4,6,6-tetramethyl derivative, the focus shifts to the signals of the methyl groups and the C5 methylene protons to deduce the ring's geometry.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Elucidation and Conformational Studies

For this compound, distinct signals are expected for the quaternary carbons (C4 and C6), the methylene carbon (C5), and the four methyl carbons. In a rigid chair conformation, the axial and equatorial methyl groups would be chemically non-equivalent, giving rise to separate signals. The chemical shift difference between these signals (Δδ) can provide insights into the conformational equilibrium. The chemical shifts are influenced by steric compression (γ-gauche effect), where an axial substituent typically shields the γ-carbon, causing it to resonate at a higher field (lower ppm value) compared to its equatorial counterpart.

Table 1: Representative ¹³C NMR Chemical Shifts for Tetramethyl-Substituted Heterocycles Note: Data for the specific title compound is not readily available in the literature. The data below is for analogous structures to illustrate expected chemical shift regions.

Carbon AtomExpected Chemical Shift Range (ppm)Notes
C4, C6 (quaternary)80 - 90Highly dependent on the electronegativity of adjacent oxygen and sulfur atoms.
C5 (methylene)30 - 45Shielded by the two adjacent quaternary carbons.
Axial -CH₃20 - 28Typically shifted upfield due to steric interactions.
Equatorial -CH₃28 - 35Typically shifted downfield compared to the axial group.

Sulfur-33 (³³S) and Oxygen-17 (¹⁷O) NMR in Sulfur-Containing Heterocycles

Direct observation of the sulfur and oxygen atoms in the heterocycle by ³³S and ¹⁷O NMR is challenging but can offer unique electronic and structural information.

Sulfur-33 (³³S) NMR: The ³³S isotope has a low natural abundance (0.76%) and a nuclear spin of 3/2, making it a quadrupolar nucleus. This quadrupolar nature leads to very broad resonance signals, often several kilohertz wide, which severely limits the resolution and sensitivity of the technique for most organic sulfur compounds. For molecules with high symmetry around the sulfur atom (like the sulfate (B86663) ion), the lines can be narrower. However, in a low-symmetry environment like a cyclic sulfite (B76179), the signals are expected to be extremely broad, making detection difficult with standard high-resolution NMR spectrometers. Consequently, there are very few reports of ³³S NMR studies on compounds like this compound.

Oxygen-17 (¹⁷O) NMR: Similar to ³³S, ¹⁷O is a low-abundance (0.038%), quadrupolar nucleus (spin 5/2), which results in broad signals and low sensitivity. rsc.org The chemical shift range for ¹⁷O is very large (over 1000 ppm), which can sometimes help resolve broad peaks. rsc.org Studies have been performed on some sulfoxides and sulfones, but they often require isotopic enrichment. rsc.org For cyclic sulfites, the two ring oxygens are chemically equivalent in a symmetric conformation, but their chemical shift would be highly sensitive to changes in the S-O bond character and ring geometry. The exocyclic oxygen of a 2-oxide derivative would have a distinct chemical shift. Due to the experimental difficulties, ¹⁷O NMR data for this specific class of compounds are scarce.

Variable Temperature NMR Studies and Coalescence Phenomena for Ring Inversion

Six-membered rings like 1,3,2-dioxathianes are not static; they undergo dynamic conformational changes, primarily chair-to-chair ring inversion. Variable Temperature (VT) NMR is a key technique used to study these dynamic processes.

At low temperatures, the rate of ring inversion slows down on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial methyl groups (a "frozen" or slow-exchange spectrum). As the temperature is increased, the rate of inversion increases. This causes the separate signals for the axial and equatorial groups to broaden, move closer together, and eventually merge into a single, time-averaged signal at a specific temperature known as the coalescence temperature (Tc).

From the coalescence temperature and the chemical shift difference between the interconverting sites (Δν), the free energy of activation (ΔG‡) for the ring inversion process can be calculated. This provides a quantitative measure of the conformational stability of the ring. For related six-membered rings, these energy barriers are typically in the range of 7-12 kcal/mol. The gem-dimethyl groups at the 4- and 6-positions are expected to influence this barrier due to steric interactions in the transition state of the inversion process.

Analysis of Chemical Shifts and Vicinal Coupling Constants for Conformational Assignments

A detailed analysis of ¹H NMR chemical shifts and vicinal (three-bond, ³J) coupling constants is fundamental for assigning the preferred conformation of the ring.

Chemical Shifts: The relative chemical shifts of axial and equatorial protons (or methyl groups) are a good indicator of conformation. Generally, axial protons are more shielded and resonate at a higher field (lower ppm) than their equatorial counterparts. This is due to anisotropic effects from adjacent C-C and C-O bonds.

Vicinal Coupling Constants (³J): The magnitude of the coupling constant between protons on adjacent atoms (³JHH) is dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation. researchgate.netnih.gov For example, a large coupling constant (typically 8-13 Hz) is observed for protons with a trans-diaxial relationship (φ ≈ 180°), while smaller couplings (1-5 Hz) are seen for axial-equatorial and equatorial-equatorial relationships (φ ≈ 60°). By measuring the ³J values for the protons at the C5 position with any adjacent protons, the dihedral angles can be estimated, providing strong evidence for a chair or other conformation.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is useful for identifying characteristic functional groups. For this compound and its 2-oxide derivative, IR spectroscopy can confirm the presence of key structural features.

The spectrum would be dominated by C-H stretching and bending vibrations from the methyl and methylene groups.

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H bonds.

C-H Bending: Bands in the 1350-1470 cm⁻¹ region correspond to CH₂ and CH₃ deformation modes. The gem-dimethyl groups often give rise to a characteristic doublet around 1370-1390 cm⁻¹.

For derivatives like the 2-oxide (a cyclic sulfite), the most prominent feature is the strong S=O stretching absorption.

S=O Stretching: The frequency of this band is sensitive to the conformation of the S=O group. An axial S=O bond typically absorbs at a higher frequency (around 1200-1250 cm⁻¹) compared to an equatorial S=O bond (around 1170-1200 cm⁻¹) due to differences in bond polarity and interaction with the ring.

S-O-C Stretching: The asymmetric and symmetric stretching of the S-O-C linkages within the ring usually appear in the fingerprint region, typically between 700 and 1000 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C-H (sp³)Stretching2850 - 3000Strong
CH₂, CH₃Bending/Deformation1350 - 1470Medium
S=O (in 2-oxide)Stretching1170 - 1250Very Strong
S-O-CStretching700 - 1000Medium-Strong

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the study of this compound and its derivatives, particularly its more stable S-oxide form (this compound 2-oxide), electron ionization (EI) mass spectrometry is commonly employed.

Under electron ionization, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable clues for its identification.

For cyclic sulfites like this compound 2-oxide, a primary and highly characteristic fragmentation pathway involves the facile loss of a neutral sulfur dioxide (SO₂) molecule. This elimination is a retro-cheletropic reaction, which is a common feature for this class of compounds. The resulting radical cation corresponds to the hydrocarbon portion of the molecule, which then undergoes further fragmentation.

The presence of gem-dimethyl groups at the C4 and C6 positions significantly influences the subsequent fragmentation steps. The cleavage of C-C bonds often occurs to form stable tertiary carbocations. Key fragmentation steps include the loss of a methyl radical (•CH₃) from the [M-SO₂]⁺• ion to yield a stable cation.

Below is a table summarizing the expected major fragment ions for this compound 2-oxide (Molecular Weight: 178.25 g/mol ) under electron ionization.

m/z Value (Proposed) Ion Formula Fragment Identity
178[C₇H₁₄O₃S]⁺•Molecular Ion (M⁺•)
163[C₆H₁₁O₃S]⁺[M - CH₃]⁺
114[C₇H₁₄]⁺•[M - SO₂]⁺•
99[C₆H₁₁]⁺[M - SO₂ - CH₃]⁺
56[C₄H₈]⁺•Isobutene radical cation
41[C₃H₅]⁺Allyl cation

This interactive table is based on established fragmentation patterns for cyclic sulfites and substituted alkanes.

X-ray Crystallography and Solid-State Structural Analysis of Dioxathiane Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While specific crystallographic data for the parent this compound is not extensively documented, analysis of related six-membered 1,3,2-dioxathiane S-oxide derivatives provides significant insight into their preferred solid-state conformations.

These six-membered heterocyclic rings typically adopt a chair conformation to minimize torsional and angular strain, similar to cyclohexane (B81311). libretexts.orglibretexts.org The presence of the four methyl groups at the C4 and C6 positions has a profound impact on the ring's conformation. The steric bulk of the gem-dimethyl groups effectively "locks" the ring into a chair form, restricting its conformational flexibility. This phenomenon is an example of the Thorpe-Ingold or gem-dimethyl effect, which favors cyclic structures. researchgate.netrsc.org

In the case of the S-oxide derivative (a cyclic sulfite), the exocyclic S=O bond can be oriented in either an axial or equatorial position relative to the chair ring. Quantum-chemical calculations and experimental data for related 1,3,2-dioxathiane oxides suggest that the chair conformation with an axial S=O group is generally the most thermodynamically stable form. researchgate.net This preference is attributed to the minimization of unfavorable steric interactions.

The detailed structural parameters, such as bond lengths, bond angles, and torsion angles, are determined from the crystallographic data. These parameters confirm the chair geometry and the specific orientation of the substituents.

The table below presents typical crystallographic data that would be expected for a derivative of this compound, based on analyses of similar heterocyclic compounds.

Crystallographic Parameter Typical Value / Description
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)9 - 12
b (Å)10 - 15
c (Å)8 - 11
α, γ (°)90
β (°)95 - 110
Volume (ų)1000 - 1500
Z (molecules per unit cell)4
Ring ConformationChair
S=O Bond OrientationPredominantly Axial

This interactive table illustrates representative data for this class of compounds.

Conformational Analysis and Dynamics of 4,4,6,6 Tetramethyl 1,3,2 Dioxathiane Ring Systems

Preferred Ring Conformations (e.g., Chair, Flexible Forms)

Six-membered heterocyclic rings, such as 1,3,2-dioxathianes, typically adopt a chair conformation as their most stable arrangement to minimize torsional and angular strain. In the case of 4,4,6,6-tetramethyl-1,3,2-dioxathiane, the chair form is also the preferred ground-state conformation. This arrangement allows the bulky methyl groups to be positioned in a way that minimizes steric hindrance.

While the chair conformation is predominant, other, more flexible forms such as twist-boat and boat conformations exist as higher-energy intermediates or transition states in the process of ring inversion. These flexible forms are less stable due to increased torsional strain and, in the case of the boat conformation, unfavorable flagpole interactions. However, their transient existence is crucial for the dynamic processes of the ring.

Ring Inversion Processes and Barriers to Conformational Interconversion

Determination of Activation Energies (ΔG‡) for Ring Reversal

Influence of Geminal Methyl Substituents (4,4,6,6-Tetramethyl) on Ring Dynamics

The presence of geminal dimethyl groups at both the C4 and C6 positions has a profound impact on the ring's dynamics. This substitution pattern is an example of the Thorpe-Ingold effect, or gem-dimethyl effect, which can influence both the rate of ring closure in synthetic reactions and the conformational equilibria of the resulting ring. wikipedia.orgchem-station.com

Role of Exocyclic Sulfur-Oxygen (S=O) Group Orientation on Conformation

For the corresponding 2-oxide derivative, this compound 2-oxide, the orientation of the exocyclic S=O group adds another layer of complexity to the conformational analysis. The sulfinyl group can adopt either an axial or an equatorial position. The relative stability of these two orientations is governed by a combination of steric and stereoelectronic effects.

Generally, in related six-membered rings, an axial S=O group is often favored due to the anomeric effect, a stabilizing interaction between the lone pair of an adjacent heteroatom and the σ* orbital of the exocyclic bond. However, steric repulsion between the axial S=O group and the axial methyl groups at C4 and C6 would be significant in the tetramethyl derivative. This steric hindrance would likely destabilize the axial orientation of the S=O group, making the equatorial orientation more favorable in this specific molecule. The orientation of the S=O group also influences the ring inversion barrier. Studies on the parent 1,3,2-dioxathiane (B15493526) and its oxides have shown that the barrier to ring inversion is reduced upon oxidation of the sulfur atom.

Vicinal Electron Pair Interactions and Stereoelectronic Effects in 1,3,2-Dioxathianes

Stereoelectronic effects, which involve the influence of orbital interactions on molecular geometry and stability, play a crucial role in the conformational preferences of 1,3,2-dioxathianes. The anomeric effect is a key stereoelectronic interaction in this system. It describes the tendency of an electronegative substituent at an anomeric carbon (a carbon bonded to two heteroatoms) to prefer an axial orientation.

Comparative Conformational Studies with Analogous Heterocycles

To better understand the conformational behavior of this compound, it is useful to compare it with analogous six-membered heterocycles such as 1,3-dioxanes and 1,3-oxathianes.

1,3-Dioxanes: These rings also adopt a chair conformation. The absence of the sulfur atom and the presence of two oxygen atoms lead to different bond lengths and angles within the ring compared to 1,3,2-dioxathianes. The anomeric effect is also a prominent feature in 1,3-dioxanes.

1,3-Oxathianes: The presence of both an oxygen and a sulfur atom in the ring introduces asymmetry and a more complex conformational landscape. The longer C-S bonds compared to C-O bonds lead to a puckering of the ring that differs from that of 1,3-dioxanes and 1,3,2-dioxathianes. Quantum-chemical studies on 4,4- and 6,6-dimethyl-1,3-oxathianes have shown a state of fast ring interconversion, highlighting the dynamic nature of these substituted heterocycles. researchgate.net

The introduction of the 4,4,6,6-tetramethyl substitution pattern in these analogous rings would similarly lead to a strong preference for a chair conformation that minimizes steric interactions, while the specific energy barriers and the balance of stereoelectronic effects would be modulated by the nature of the heteroatoms present in the ring.

Comparison with 1,3-Dioxanes and 1,3-Dithianes

The conformational analysis of this compound is best understood by first examining the well-characterized parent systems: 1,3-dioxane (B1201747) and 1,3-dithiane. These molecules serve as foundational models for understanding the stereochemical nuances of six-membered heterocycles.

1,3-Dioxane predominantly adopts a chair conformation, which is significantly more stable than twist-boat or boat forms. The substitution of two methylene (B1212753) groups in cyclohexane (B81311) with oxygen atoms introduces shorter C-O bonds and alters the ring's geometry, leading to a more puckered chair. In contrast, 1,3-dithiane, with its longer C-S bonds and smaller C-S-C bond angle, exhibits a less puckered chair conformation compared to cyclohexane.

The introduction of gem-dimethyl groups at the 4 and 6 positions in this compound is anticipated to have a pronounced effect on the ring's conformation. These bulky substituents will introduce significant steric strain, particularly 1,3-diaxial interactions, which would destabilize certain conformers. In the chair conformation, one methyl group at each of the C4 and C6 positions will be forced into an axial orientation, leading to strong steric repulsion with the other axial substituents. This steric hindrance is expected to influence the ring-puckering parameters and potentially lower the energy barrier for ring inversion.

A key aspect of comparison lies in the analysis of NMR coupling constants, which are sensitive to the dihedral angles within the ring and thus provide valuable conformational information. For instance, the one-bond carbon-hydrogen coupling constants (¹JC-H) in 1,3-dioxanes and 1,3-dithianes show distinct patterns that reflect the stereoelectronic environment of the C-H bonds.

Parameter1,3-Dioxane1,3-Dithiane
Ring Conformation Puckered ChairLess Puckered Chair
¹JC2-Hax (Hz) ~158~140
¹JC2-Heq (Hz) ~168~144
¹JC4/6-Hax (Hz) ~140~139
¹JC4/6-Heq (Hz) ~146~143
¹JC5-Hax (Hz) ~133~139
¹JC5-Heq (Hz) ~127~143

Note: The data presented is for the parent, unsubstituted rings and serves as a baseline for understanding the electronic effects within these systems. The presence of methyl groups in this compound will further modify these values.

The differences in these coupling constants are attributed to stereoelectronic effects, such as the anomeric effect and hyperconjugative interactions between lone pairs on the heteroatoms and adjacent anti-periplanar σ* orbitals. In this compound, the presence of the sulfur atom and the four methyl groups would create a unique electronic and steric environment, leading to a distinct set of conformational properties when compared to its dioxane and dithiane analogues.

Modeling for Trimethylene Sulfites (1,3,2-Dioxathiane 2-oxides)

Trimethylene sulfites, or 1,3,2-dioxathiane 2-oxides, are the class of compounds to which this compound belongs. The conformational analysis of these systems is more complex than that of 1,3-dioxanes or 1,3-dithianes due to the presence of the sulfinyl group (S=O), which introduces a stereogenic center at the sulfur atom and a significant dipole moment.

Computational modeling, employing both molecular mechanics and quantum chemical methods, has been instrumental in elucidating the conformational preferences of trimethylene sulfites. These studies have shown that the chair conformation is the most stable, with the S=O group having a strong preference for the axial position. This preference is a manifestation of the anomeric effect, where an overlap between the lone pair of an axial oxygen and the σ* orbital of the S-Oexo bond stabilizes the axial conformer.

In the case of this compound, modeling studies would be crucial to quantify the energetic consequences of the gem-dimethyl groups. The steric clash between the axial methyl groups and the axial S=O group would likely lead to a distortion of the chair conformation or an increased population of flexible forms like twist-boat conformers.

Quantum-chemical calculations, such as those using Density Functional Theory (DFT) or ab initio methods, can provide valuable insights into the relative energies of different conformers and the energy barriers for their interconversion. acs.org For the parent 1,3,2-dioxathiane 2-oxide, the energy difference between the axial and equatorial S=O conformers has been calculated and is in good agreement with experimental data.

ConformerCalculated Relative Energy (kcal/mol)
Chair (Axial S=O) 0.00
Chair (Equatorial S=O) 2.5 - 3.5
Twist-Boat > 5.0

Note: These values are for the parent trimethylene sulfite (B76179) and will be significantly altered by the steric demands of the tetramethyl substitution in this compound.

Modeling would also allow for the prediction of key geometric parameters, such as bond lengths, bond angles, and dihedral angles, which are essential for a complete conformational description. Furthermore, these theoretical models can be used to simulate NMR spectra, providing a powerful tool for the interpretation of experimental data.

Theoretical and Experimental Agreement in Conformational Assignments

The synergy between theoretical calculations and experimental techniques, primarily NMR spectroscopy, has been pivotal in the conformational analysis of 1,3,2-dioxathiane ring systems. The excellent agreement observed between predicted and measured parameters for a wide range of related compounds lends confidence to the conformational assignments made. acs.org

For trimethylene sulfites, the chemical shifts of the protons and carbons in the ring are highly sensitive to their stereochemical environment. For example, the axial and equatorial protons at each carbon atom typically exhibit distinct chemical shifts. Similarly, the magnitude of the vicinal coupling constants (³JH-H) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

Theoretical models can accurately predict these NMR parameters. By calculating the shielding tensors and spin-spin coupling constants for different low-energy conformers and then averaging these values based on their calculated Boltzmann populations, a theoretical spectrum can be generated. The close match between the theoretical and experimental spectra provides strong evidence for the proposed conformational equilibrium.

Reactivity and Reaction Mechanisms of 4,4,6,6 Tetramethyl 1,3,2 Dioxathiane and Its Oxidized Forms

General Reactivity Patterns of 1,3,2-Dioxathiane (B15493526) Ring Systems

The 1,3,2-dioxathiane ring is a six-membered heterocycle containing two oxygen atoms and one sulfur atom. The reactivity of this ring system is primarily dictated by the oxidation state of the sulfur atom and the nature of the substituents on the carbon framework.

In its unoxidized form (a cyclic thionite, though less common), the sulfur is in a +2 oxidation state. The cyclic sulfite (B76179) form (1,3,2-dioxathiane 2-oxide) features a sulfur atom in the +4 oxidation state, which imparts a degree of electrophilicity to the sulfur atom and influences the conformation of the ring. The most reactive form is typically the cyclic sulfate (B86663) (1,3,2-dioxathiane 2,2-dioxide), where the sulfur is in a +6 oxidation state. This form is a highly activated species, prone to nucleophilic attack due to the strong electron-withdrawing nature of the sulfonyl group, which makes the ring carbons electrophilic and the sulfate group an excellent leaving group. researchgate.netlookchem.com

The presence of the 4,4,6,6-tetramethyl substitution pattern introduces significant steric bulk, which is expected to hinder direct nucleophilic attack at the adjacent ring carbons (C4 and C6). This steric shielding will likely decrease reaction rates compared to unsubstituted or less substituted 1,3,2-dioxathianes and may influence the regioselectivity of ring-opening reactions.

Ring-Opening Reactions of 1,3,2-Dioxathianes

Ring-opening reactions are a characteristic feature of 1,3,2-dioxathiane 2,2-dioxides (cyclic sulfates), which are analogous to epoxides but often exhibit enhanced reactivity. researchgate.net These reactions typically proceed via nucleophilic attack on one of the electrophilic carbon atoms of the ring, leading to the cleavage of a carbon-oxygen bond.

The general mechanism involves the attack of a nucleophile (Nu⁻) on a carbon atom of the cyclic sulfate, resulting in the opening of the ring to form a sulfate ester intermediate. Subsequent hydrolysis of this intermediate yields a substituted alcohol. The reaction is typically stereospecific, proceeding with inversion of configuration at the center of attack, consistent with an Sₙ2 mechanism.

For 4,4,6,6-tetramethyl-1,3,2-dioxathiane 2,2-dioxide, nucleophilic attack would be expected to occur at either C4 or C6. However, the quaternary nature of these carbons, each bearing two methyl groups, presents a significant steric barrier to a backside Sₙ2 attack. This steric hindrance would likely make ring-opening reactions of this specific compound considerably more difficult compared to less substituted cyclic sulfates.

Table 1: General Nucleophilic Ring-Opening of Cyclic Sulfates

Nucleophile (Nu⁻)Product after Ring-Opening and Hydrolysis
Halides (F⁻, Cl⁻, Br⁻, I⁻)Halohydrin
Azide (N₃⁻)Azido alcohol
Cyanide (CN⁻)Cyano alcohol
Alkoxides (RO⁻)Ether alcohol
Carboxylates (RCOO⁻)Hydroxy ester

Ring Transformation Reactions in Heterocyclic Chemistry

While specific ring transformation reactions for this compound are not extensively documented, the general principles of heterocyclic chemistry suggest potential pathways. Ring transformations often occur in heterocyclic systems that can undergo ring-opening to form a reactive intermediate, which then re-closes to form a new heterocyclic ring.

For the oxidized forms of 1,3,2-dioxathianes, a ring-opening event initiated by a nucleophile could potentially be followed by an intramolecular reaction if the nucleophile contains another reactive functional group. For instance, a dinucleophile could initially open the ring and subsequently attack another electrophilic center in the molecule to form a new ring system. The specific products of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

Reactions Involving the Sulfur Center

Further Oxidation to Sulfones (2,2-dioxides)

The cyclic sulfite, this compound 2-oxide, can be oxidized to the corresponding cyclic sulfate, this compound 2,2-dioxide. This oxidation is a common transformation for cyclic sulfites and is typically achieved using a strong oxidizing agent. A widely used method for this transformation is the ruthenium-catalyzed oxidation of the cyclic sulfite. researchgate.net This two-step, one-pot procedure often involves the initial formation of the cyclic sulfite from the corresponding diol (2,4-dimethyl-2,4-pentanediol) and thionyl chloride, followed by in-situ oxidation.

Table 2: Common Oxidizing Systems for Sulfite to Sulfate Conversion

Oxidizing Agent(s)CatalystTypical Conditions
Sodium periodate (B1199274) (NaIO₄)Ruthenium(III) chloride (RuCl₃)Acetonitrile/water/carbon tetrachloride
Sodium hypochlorite (B82951) (NaOCl)Ruthenium(III) chloride (RuCl₃)Acetonitrile/water
Peroxy acids (e.g., m-CPBA)NoneChlorinated solvents

Nucleophilic Attack and Displacement Reactions (e.g., in Cyclic Sulfates)

In the cyclic sulfate form, the sulfur atom is part of a sulfonyl group and is generally resistant to nucleophilic attack due to the presence of two strongly electron-withdrawing oxygen atoms and steric shielding. The primary sites for nucleophilic attack on cyclic sulfates are the carbon atoms of the ring. lookchem.com

The sulfate group as a whole acts as an excellent leaving group in these reactions. Once the ring is opened by a nucleophile, the resulting linear sulfate ester can undergo further nucleophilic substitution at the sulfur atom, although this is a less common reaction pathway compared to the initial ring-opening.

Reactions at the Carbon Framework of the Dioxathiane Ring

Reactions involving the carbon framework of the this compound ring, other than ring-opening, are not well-documented. The saturated nature of the carbon backbone and the presence of the tetramethyl substitution make the ring relatively unreactive towards many common organic transformations that target C-H bonds. The steric hindrance provided by the methyl groups would also protect the ring carbons from attack by bulky reagents. Any potential reactions at the carbon framework would likely require harsh conditions or highly reactive reagents, which might also lead to the decomposition of the dioxathiane ring itself.

Mechanistic Investigations through Isotopic Labeling and Kinetic Studies

Research on various cyclic sulfites and sulfates has utilized these techniques to elucidate reaction pathways, particularly in nucleophilic substitution and hydrolysis reactions. For instance, studies on simpler cyclic sulfates have employed radioiodination to investigate ring-opening mechanisms. In these cases, the introduction of a radioactive isotope of iodine (such as ¹²⁴I) allows for the tracking of the iodide ion as it acts as a nucleophile, opening the cyclic sulfate ring to form an iodinated arylsulfate monoester. nih.gov This method is particularly valuable for understanding the regioselectivity of the nucleophilic attack. nih.gov

Kinetic studies are fundamental in determining the rate-limiting steps of reactions and the influence of substituents on reaction rates. For many cyclic esters, the rate of hydrolysis is highly dependent on factors such as pH and the steric environment around the reaction center. While specific kinetic data for the hydrolysis of the sterically hindered this compound is unavailable, studies on other hindered esters have shown that saponification can be achieved under non-aqueous conditions, which can alter the reaction kinetics compared to traditional aqueous environments.

The reactivity of six-membered cyclic sulfites is also influenced by their conformational preferences. Spectroscopic methods, such as ¹H-NMR, have been used to determine the preferred conformation of the sulfite group (axial or equatorial), which in turn can influence the stereochemical outcome of subsequent reactions. nih.gov For example, in certain glucofuranose-derived cyclic sulfites, a preference for an axial orientation of the exocyclic S=O bond has been observed, which has implications for their reactivity in cycloaddition reactions. nih.gov

While these examples provide insight into the mechanistic investigation of related compounds, it is crucial to reiterate that the steric hindrance imposed by the four methyl groups in this compound would significantly impact its reactivity profile, likely leading to different kinetic parameters and potentially altered reaction mechanisms compared to less substituted analogues.

Computational and Theoretical Chemistry Studies of 4,4,6,6 Tetramethyl 1,3,2 Dioxathiane

Quantum Chemical Calculations (Ab Initio, Density Functional Theory, Semi-Empirical Methods)

Quantum chemical calculations are at the forefront of computational chemistry, offering a means to solve the Schrödinger equation (or a simplified form of it) for a given molecule. These methods, which include ab initio, Density Functional Theory (DFT), and semi-empirical approaches, provide detailed information about the electronic structure and energy of a molecule.

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to incorporate electron correlation for higher accuracy.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method that is based on the electron density rather than the complex wavefunction. mdpi.com This approach is generally less computationally expensive than high-level ab initio methods while often providing a comparable level of accuracy, making it a popular choice for studying larger molecules. mdpi.com Various functionals, such as B3LYP and M06-2X, are available to approximate the exchange-correlation energy, a key component of the total energy in DFT. researchgate.net

Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify the complex calculations of quantum chemistry. While faster than ab initio and DFT methods, they are generally less accurate.

Energy Minimizations and Potential Energy Surface Mapping

A key application of quantum chemical calculations is the determination of stable molecular structures through energy minimization. This process involves finding the geometry of a molecule that corresponds to a minimum on its potential energy surface (PES). The PES is a mathematical landscape that describes the energy of a molecule as a function of its atomic coordinates. jkps.or.kr

For a cyclic molecule like 4,4,6,6-tetramethyl-1,3,2-dioxathiane, the PES would reveal the relative energies of its various conformations, such as the chair and twist-boat forms. In a computational study on the parent compound, 1,3,2-dioxathiane (B15493526), the chair conformation was identified as the global minimum on the potential energy surface, with the twist conformation representing a local minimum at a higher energy. researchgate.net The presence of four methyl groups in this compound would be expected to introduce significant steric strain, potentially altering the relative energies of these conformers and introducing new local minima. For instance, 1,3-diaxial interactions between the methyl groups in a chair conformation could destabilize it relative to a twist-boat conformation where these interactions are alleviated. youtube.com

By systematically varying the key dihedral angles of the ring and calculating the energy at each point, a map of the potential energy surface can be generated. This map provides a comprehensive view of the conformational landscape of the molecule.

Table 1: Hypothetical Relative Energies of this compound Conformers Based on Analogous Systems.
ConformerRelative Energy (kJ/mol)Key Dihedral Angles (°)
Chair0.0 (Global Minimum)O-S-O-C: ±60, S-O-C-C: ±60, O-C-C-O: ±60
Twist-Boat~20-25Variable

Calculation of Conformational Isomerization Routes and Transition States

The potential energy surface not only reveals the stable conformers but also the pathways for interconversion between them. The path of lowest energy connecting two minima is known as the reaction coordinate, and the highest point along this path is the transition state. The energy difference between a minimum and its corresponding transition state is the activation energy for that conformational change.

For 1,3,2-dioxathiane, the ring inversion from one chair conformation to another was found to proceed through a half-chair transition state, with a calculated energy barrier. researchgate.net The interconversion between the chair and twist-boat conformers would also proceed through specific transition states. The presence of the bulky methyl groups in this compound would likely influence the energies of these transition states and could potentially open up new, lower-energy isomerization pathways to avoid steric clashes. nih.gov

Table 2: Calculated Energy Barriers for Conformational Isomerization of 1,3,2-Dioxathiane (Analogous System). researchgate.net
Isomerization PathwayTransition StateCalculated Energy Barrier (kJ/mol)
Chair ⇌ Chair (Ring Inversion)Half-Chair~30-40
Chair ⇌ Twist-Boat--

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Coupling Constants)

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. nih.govnih.govresearchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. nih.govnih.govresearchgate.net The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule. By referencing these calculated shielding constants to a standard, such as tetramethylsilane (B1202638) (TMS), the chemical shifts can be predicted. researchgate.net The accuracy of these predictions is often high enough to distinguish between different isomers and conformers. nih.govnih.gov For this compound, calculating the NMR chemical shifts for the chair and twist-boat conformations would likely show distinct differences, particularly for the methyl groups and the ring carbons, due to their different chemical environments in each conformation.

Coupling Constants: Spin-spin coupling constants (J-couplings) can also be calculated using quantum chemical methods. These values are sensitive to the dihedral angles between coupled nuclei and can provide valuable information about the molecule's conformation.

Investigation of Electronic Structure and Charge Distribution

Quantum chemical calculations provide detailed insights into the electronic structure of a molecule, including the distribution of electrons and the nature of chemical bonds.

Molecular Orbitals: These calculations yield the energies and shapes of the molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and electronic stability.

Molecular Dynamics Simulations for Conformational Interconversions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for all the atoms in the system, MD simulations can track the trajectory of each atom over time, providing a dynamic picture of the molecule's conformational changes. mdpi.com

For this compound, an MD simulation would allow for the observation of transitions between different conformational states, such as the chair and twist-boat forms. researchgate.netnih.govelifesciences.org By running the simulation for a sufficient length of time, it is possible to map out the conformational landscape and determine the relative populations of different conformers. researchgate.netnih.govelifesciences.org Furthermore, MD simulations can be used to calculate the free energy profile along a specific reaction coordinate, providing insights into the thermodynamics and kinetics of conformational interconversions.

Force Field and Molecular Mechanics Approaches

Molecular mechanics (MM) methods offer a more computationally efficient alternative to quantum chemical calculations for studying large molecules and long-timescale phenomena. These methods are based on a classical mechanical model of molecules, where atoms are treated as balls and bonds as springs. The potential energy of the system is described by a force field, which is a set of parameters that define the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). ethz.ch

The development of an accurate force field is crucial for the reliability of MM and MD simulations. nih.govnih.govchemrxiv.org Force fields like AMBER, CHARMM, and OPLS are widely used, and general force fields such as the General Amber Force Field (GAFF) are designed for organic molecules. nih.govnih.gov The parameters for a new molecule like this compound can be derived by fitting to experimental data or, more commonly, to high-level quantum chemical calculations. This process involves calculating the energy profile for the rotation of each dihedral angle and then fitting the force field parameters to reproduce this profile.

Once a reliable force field is developed, it can be used in MM calculations to rapidly perform energy minimizations and conformational searches, identifying the stable conformers of this compound. It also forms the basis for the MD simulations described in the previous section.

Correlation between Theoretical Predictions and Experimental Observations in 1,3,2-Dioxathianes

Research on the conformational analysis of 1,3,2-dioxathiane and its S-oxides has demonstrated a strong agreement between computational simulations and experimental findings. researchgate.net Nonempirical quantum-chemical methods, such as RHF/6-31G(d), have been successfully employed to simulate the routes of conformational isomerization, identifying the main and local energy minima and transition states. researchgate.net A key finding from these studies is the established conformational free energy (ΔG⁰) value of the S=O group in cyclic sulfites, which shows good agreement with experimental data. researchgate.net

For instance, the calculated ΔG⁰ value for the axial S=O group at 300 K has been found to be in close agreement with values obtained through methods like chemical equilibrium in CCl₄. researchgate.net This concordance between calculated and experimentally determined thermodynamic parameters underscores the predictive power of the theoretical models used.

The table below illustrates the comparison between calculated and experimental conformational energies for the parent 1,3,2-dioxathiane system, highlighting the successful application of theoretical methods in predicting molecular conformations.

ParameterTheoretical Value (kJ mol⁻¹)Experimental Value (kJ mol⁻¹)Method of Determination
ΔG⁰ (axial S=O)-15.0-14.6 to -14.8Chemical Equilibrium in CCl₄
Data sourced from conformational analysis of 1,3,2-dioxathiane and its oxides. researchgate.net

Furthermore, computational studies have accurately predicted the reduction in the ring inversion barrier when transitioning from 1,3,2-dioxathiane to its oxides, a trend that is consistent with experimental observations. researchgate.net The ability of theoretical models to reproduce these experimental trends provides confidence in their application to more complex derivatives like this compound.

In the case of this compound, the presence of gem-dimethyl groups at the C4 and C6 positions is expected to significantly influence the conformational landscape. These bulky substituents will introduce steric hindrance that can alter the relative energies of different conformers (e.g., chair, twist-boat). While specific experimental data for this compound is scarce in the reviewed literature, theoretical calculations would be an invaluable tool to predict the most stable conformations and the energy barriers between them. The strong correlation observed for the parent system suggests that modern computational methods can provide reliable predictions for the conformational preferences of its tetramethylated analogue.

Future studies combining experimental techniques such as X-ray crystallography and NMR spectroscopy with high-level theoretical calculations on this compound are needed to provide a direct and detailed correlation, further refining our understanding of the structure-property relationships in this class of compounds.

Applications and Advanced Research Contexts of 4,4,6,6 Tetramethyl 1,3,2 Dioxathiane Derivatives

Role as Synthetic Intermediates and Reagents

Derivatives of 4,4,6,6-tetramethyl-1,3,2-dioxathiane, particularly its oxidized form, this compound-2,2-dioxide, represent a class of cyclic sulfates that are gaining attention for their utility in organic synthesis. Their unique structural and electronic properties make them valuable as intermediates for constructing complex molecular architectures.

Alkylation Reactions via Cyclic Sulfate (B86663) Intermediates

Cyclic sulfates, such as the derivatives of 1,3,2-dioxathiane (B15493526), serve as potent bifunctional alkylating agents. The sulfate group is a powerful leaving group, and the ring structure allows for sequential reactions with nucleophiles. The reaction mechanism typically involves the nucleophilic attack at one of the carbon atoms adjacent to the oxygen atoms, leading to ring-opening. This initial reaction attaches the nucleophile to the carbon backbone and unmasks a sulfate ester. This intermediate can then undergo a second nucleophilic attack, either intramolecularly to form a new ring or intermolecularly with a different nucleophile. The gem-dimethyl groups at the C4 and C6 positions in this compound derivatives can provide steric hindrance that influences the regioselectivity of the nucleophilic attack, offering a degree of control over the reaction outcome. This controlled, stepwise introduction of functional groups is a cornerstone of their utility in synthesizing stereochemically defined molecules.

General Utility in Organic Synthesis Strategies

The utility of this compound derivatives extends beyond simple alkylation. These compounds are explored as precursors for a variety of functionalized molecules. For instance, their structural framework is considered for synthesizing substituted diols and other 1,3-difunctionalized compounds. The synthesis of related sulfur-containing heterocyclic compounds, such as 1,2,4-thiadiazinane 1,1-dioxides, highlights the broader interest in these motifs for developing biologically active compounds. nih.gov The robust nature of the cyclic sulfate allows it to be carried through several synthetic steps before being utilized, making it a versatile tool in multi-step synthesis strategies. The potential for these compounds to be derived from bio-based starting materials also aligns with the growing emphasis on sustainable chemistry. whiterose.ac.uk

Advanced Materials Science and Functional Applications

In the field of materials science, derivatives of this compound are being investigated for their potential to enhance the performance of electrochemical systems, most notably as additives in the electrolytes of lithium-ion batteries.

Electrolyte Additives in Electrochemical Systems (e.g., Lithium-Ion Batteries)

The performance, longevity, and safety of lithium-ion batteries are critically dependent on the properties of the electrolyte and the stability of the interfaces between the electrolyte and the electrodes. A key challenge is the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. nih.gov This passivation layer forms during the initial charging cycles through the decomposition of electrolyte components. nih.gov An ideal SEI allows for the efficient transport of lithium ions while preventing further electrolyte decomposition.

Cyclic sulfate compounds, including derivatives of 1,3,2-dioxathiane, are recognized as effective "film-forming" additives. These molecules are designed to be preferentially reduced at the anode surface compared to the bulk electrolyte solvents (like ethylene (B1197577) carbonate), thereby directing the formation of a more robust and effective SEI layer.

Impact on Solid Electrolyte Interphase (SEI) Film Formation

The introduction of cyclic sulfate additives like trimethylene sulfate (TMS) or 1,3,2-dioxathiane-2,2-dioxide significantly influences the chemical composition and morphology of the SEI film. researchgate.net Upon reduction, these additives generate an SEI rich in specific sulfur-containing species, such as lithium alkyl sulfates (R-OSO₂Li) and lithium sulfite (B76179) (Li₂SO₃). These inorganic sulfur compounds are believed to enhance the mechanical stability and ionic conductivity of the SEI layer.

Studies comparing different cyclic sulfate additives have shown that their structure dictates their effectiveness. For example, 1,3,2-dioxathiolane-2,2-dioxide (DTD), a five-membered ring analog, was found to form an SEI with a higher fraction of organic compounds compared to TMS. researchgate.net The presence of sulfate-derived species can restrict the thickening of the SEI film over repeated cycles, which is a common cause of performance degradation. researchgate.net The goal is to create a thin, uniform, and ionically conductive SEI that can accommodate the volume changes of the anode during lithiation and delithiation, thereby preventing cracking and continuous electrolyte consumption. nsf.gov

Table 1: Comparative Impact of Cyclic Additives on SEI Formation

AdditiveKey SEI ComponentsResulting SEI Properties
Vinylene Carbonate (VC)Poly(VC) speciesForms a stable and protective film, but can be rigid. researchgate.netnih.gov
Trimethylene Sulfate (TMS)Sulfur-containing species (e.g., R-OSO₂Li)Enhances stability and limits SEI thickening. researchgate.net
1,3,2-dioxathiolane-2,2-dioxide (DTD)Higher fraction of organic compounds, sulfur speciesCan form an unstable SEI when used alone but is effective in blends. researchgate.net
Tris(hexafluoroisopropyl) borate (B1201080) (THB)LiF and LiBₓOᵧ-richImproves interfacial stability and suppresses dendrite growth. nih.govrsc.org
Influence on Coulombic Efficiency and Cycling Stability

A stable SEI formed by additives like this compound derivatives directly translates to improved electrochemical performance. One of the most critical metrics is Coulombic Efficiency (CE), which is the ratio of charge extracted during discharge to the charge inserted during charge in a given cycle. A CE value less than 100% indicates irreversible charge loss, often due to ongoing SEI formation or other side reactions.

Table 2: Performance Metrics with Different Electrolyte Additive Systems

Additive SystemCell TypeCycling ConditionsCapacity RetentionCoulombic Efficiency (CE)Reference
2% Vinylene Carbonate (VC)NMC532/GraphiteC/20, 40°CHigh initial retentionImproved over baseline researchgate.net
3% ODTONMC532/GraphiteC/20, 40°CHigh capacity retentionIncreased CE researchgate.net
THB-PDOLLi‖LiFePO₄1C98.64% after 300 cyclesNot specified rsc.org
THB-PDOLLi‖LiFePO₄High Temp (60°C)95.39% after 200 cyclesNot specified rsc.org

Modeling Studies for Related Heterocyclic Compounds

Computational modeling serves as a powerful tool in understanding the three-dimensional structures, conformational preferences, and potential energy surfaces of heterocyclic compounds. For derivatives of this compound, insights can be drawn from modeling studies conducted on the parent 1,3,2-dioxathiane ring system and its S-oxides. These studies provide a fundamental understanding of the stereochemical behavior of this class of sulfur-containing heterocycles.

One of the primary areas of focus in modeling these compounds is conformational analysis, which investigates the different spatial arrangements of the atoms in a molecule and their relative stabilities. For the 1,3,2-dioxathiane ring, which is a six-membered heterocycle, the chair conformation is typically the most stable, analogous to cyclohexane (B81311). However, the introduction of heteroatoms (two oxygen and one sulfur) alters the geometry and energy barriers for conformational changes.

Quantum-chemical methods are employed to simulate the routes of conformational isomerization. For instance, nonempirical quantum-chemical methods like RHF/6-31G(d) have been used to identify the main and local minima on the potential energy surface, as well as the transition states for these processes. researchgate.net These calculations help in understanding the pathways for transformations such as ring inversion.

In the case of 1,3,2-dioxathiane and its S-oxides, it has been shown that the barrier for ring inversion is reduced when transitioning from the parent 1,3,2-dioxathiane to its S-oxide derivatives. researchgate.net The conformational free energy value for an axial S=O group in cyclic sulfites has been established through these modeling studies and found to be in good agreement with experimental data. researchgate.net

The conformational behavior of such compounds is of significant interest as these molecules are considered appropriate models for studying the influence of heteroatoms on the conformational characteristics of cyclohexane heteroanalogs. researchgate.net While much is known about the stereochemistry from experimental techniques like NMR and IR spectroscopy, computational modeling provides a deeper understanding of the isomerization pathways, which often involves postulating chair-chair inversion, sometimes including a 2,5-twist-form. researchgate.net

The table below summarizes key findings from a computational study on the conformational analysis of 1,3,2-dioxathiane and its oxides, illustrating the relative energies of different conformers.

Compound/ConformerMethodRelative Energy (kJ/mol)
1,3,2-Dioxathiane
ChairRHF/6-31G(d)0
1,4-TwistRHF/6-31G(d)25.1
2,5-TwistRHF/6-31G(d)27.6
1,3,2-Dioxathiane S-oxide
Axial ChairRHF/6-31G(d)0
Equatorial ChairRHF/6-31G(d)16.3
1,4-TwistRHF/6-31G(d)20.9
1,3,2-Dioxathiane S,S-dioxide
ChairRHF/6-31G(d)0
1,4-TwistRHF/6-31G(d)18.0
2,5-TwistRHF/6-31G(d)18.4

This table is generated based on data reported in conformational analysis studies of 1,3,2-dioxathiane and its oxides. researchgate.net

These modeling studies are crucial in predicting the behavior of more complex derivatives, such as this compound, where the bulky methyl groups would be expected to further influence the conformational preferences and energy barriers of the ring system. The insights gained from these computational analyses are valuable in the broader context of designing and synthesizing novel sulfur-containing heterocyclic compounds for various applications. nih.govnih.gov

Q & A

Q. Basic

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store in airtight containers away from oxidizers (risk of disulfide decomposition).
  • Follow first-aid measures for accidental exposure: rinse skin with water, consult a physician .

How can computational models predict stereoelectronic effects on reactivity?

Q. Advanced

  • Perform DFT calculations (e.g., B3LYP/6-31G**) to map electron density distribution.
  • Analyze hyperconjugative interactions between sulfur lone pairs and σ*(C-S) orbitals.
  • Compare computed vs. experimental NMR chemical shifts to validate models .

Which analytical techniques confirm structural integrity post-synthesis?

Q. Basic

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify methyl group positions and ring substitution .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., m/z 263.1) .
  • FTIR : Identify S-O and C-S stretches (1050–1250 cm<sup>−1</sup>) .

What challenges arise when scaling up synthesis for academic use?

Q. Advanced

  • Maintain stereochemical purity by controlling reaction exotherms (use jacketed reactors).
  • Optimize solvent recovery (e.g., dichloromethane) via rotary evaporation under reduced pressure .
  • Address byproduct formation with preparative HPLC .

How to reconcile conflicting catalytic activity data across studies?

Q. Advanced

  • Compare substrate-to-catalyst ratios (e.g., 1:0.05 vs. 1:0.1 mol%) and reaction times .
  • Replicate experiments using identical boron reagents (e.g., 4,4,6,6-tetramethyl derivatives) .
  • Publish raw NMR and GC-MS data to enable meta-analyses .

What thermodynamic studies elucidate its stability under storage?

Q. Advanced

  • Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures.
  • Calculate activation energy (Ea) via accelerated stability testing (40–60°C).
  • Correlate with VT-NMR data to predict shelf life under ambient conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.